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molecular formula C11H15NO B8673255 N-(6-methoxyindan-1-ylmethyl)amine

N-(6-methoxyindan-1-ylmethyl)amine

Cat. No. B8673255
M. Wt: 177.24 g/mol
InChI Key: SJTLKMRJESNHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04833169

Procedure details

20 g (0.1 mol) of 6-methoxyindan-1-ylmethylazide are dissolved in 400 ml of diethyl ether and added dropwise, at 25-30° , to a suspension of 5.0 g (0.13 mol) of lithium aluminium hydride in 200 ml of diethyl ether. When the addition has been completed, the mixture is maintained under reflux for 6 hours and, while cooling with ice, 5 ml of water, 5 ml of 15% sodium hydroxide solution and 15 ml of water are added thereto. The white precipitate which has formed is filtered off and boiled up 3 times with dichloromethane. The organic filtrates are combined, dried over magnesium sulphate and concentrated to dryness by evaporation in vacuo. The N-(6-methoxyindan-1-ylmethyl)amine which is obtained as an oily residue is converted into the hydrochloride with ethereal hydrochloric acid and recrystallised from isopropanol/diethyl ether. The pure 6-methoxyindan-1ylmethylammonium chloride melts at 129°-131°.
Name
6-methoxyindan-1-ylmethylazide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[CH2:12][N:13]=[N+]=[N-])=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C(OCC)C>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[CH2:12][NH2:13])=[CH:5][CH:4]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
6-methoxyindan-1-ylmethylazide
Quantity
20 g
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)CN=[N+]=[N-]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is maintained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The white precipitate which has formed
FILTRATION
Type
FILTRATION
Details
is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC(C2=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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